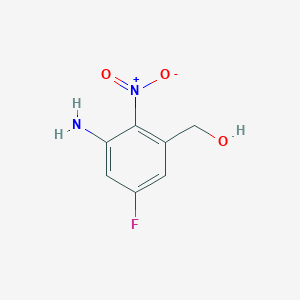

(3-Amino-5-fluoro-2-nitrophenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-amino-5-fluoro-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O3/c8-5-1-4(3-11)7(10(12)13)6(9)2-5/h1-2,11H,3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJRMADSZYPKJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)[N+](=O)[O-])N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties and Applications of (3-Amino-5-fluoro-2-nitrophenyl)methanol and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific chemical isomer, (3-Amino-5-fluoro-2-nitrophenyl)methanol, is limited in publicly available scientific literature. This guide presents a comprehensive overview of available data for closely related isomers, which serve as valuable reference points for researchers in the field.

Introduction

Substituted nitrophenylmethanols are a critical class of chemical intermediates, particularly in the fields of medicinal chemistry and materials science. Their unique combination of functional groups—amino, fluoro, nitro, and hydroxyl—provides a versatile scaffold for the synthesis of complex molecules. These compounds are of particular interest in drug discovery, where they serve as key building blocks for the development of kinase inhibitors and other therapeutic agents. This technical guide provides a detailed summary of the chemical properties, synthesis, and potential applications of this compound and its structurally similar isomers.

Chemical Properties

The chemical properties of aminofluoronitrophenylmethanol isomers are crucial for their application in synthesis and drug design. The following table summarizes the available quantitative data for several related isomers. It is important to note the absence of a specific CAS number for this compound in major chemical databases, suggesting it is a less common or novel compound.

| Property | (2-Amino-5-fluoro-3-nitrophenyl)methanol | (3-Fluoro-4-nitrophenyl)methanol | (2-Fluoro-5-nitrophenyl)methanol | (5-Fluoro-2-nitrophenyl)methanol | (3-Amino-5-nitrophenyl)methanol |

| CAS Number | Not Available | 503315-74-0[1][2] | 63878-73-9[3] | 287121-32-8[4] | 90390-46-8[5][6] |

| Molecular Formula | C₇H₇FN₂O₃ | C₇H₆FNO₃[1] | C₇H₆FNO₃[3] | C₇H₆FNO₃[4] | C₇H₈N₂O₃[6] |

| Molecular Weight | ~186.14 g/mol | 171.13 g/mol [1] | 171.13 g/mol [3] | 171.126 g/mol [4] | 168.15 g/mol [6] |

| Melting Point | Not Available | Not Available | Not Available | Not Available | 90-93°C[5] |

| Boiling Point | Not Available | Not Available | Not Available | Not Available | 425.9±30.0 °C at 760 mmHg[5] |

| Density | Not Available | Not Available | Not Available | Not Available | 1.4±0.1 g/cm³[5] |

| Solubility | Soluble in some organic solvents like ethanol and chloroform, slightly soluble in water.[5] | Not Available | Not Available | Not Available | Soluble in some organic solvents such as ethanol and chloroform, slightly soluble in water.[5] |

| Appearance | Not Available | Not Available | Not Available | Not Available | Solid[5] |

Experimental Protocols: Synthesis

A common strategy involves the reduction of a corresponding benzoic acid or ester derivative. For instance, the synthesis of (2-Amino-5-fluoro-3-nitrophenyl)methanol can start from 2-amino-5-fluoro-3-nitrobenzoic acid.[7] The carboxylic acid is reduced to a primary alcohol, often using reducing agents like lithium aluminum hydride or borane under controlled temperature and inert atmosphere to prevent unwanted side reactions.[7]

Similarly, a general procedure for the synthesis of (2-fluoro-3-nitrophenyl)methanol from methyl 2-fluoro-3-nitrobenzoate has been described.[8] This involves the use of diisobutylaluminium hydride (DIBAL) in toluene at low temperatures.[8]

The following diagram illustrates a generalized synthetic workflow for this class of compounds.

Applications in Drug Development

This compound and its isomers are valuable intermediates in the synthesis of pharmaceutical compounds, particularly kinase inhibitors.[7] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[9][10]

The aminophenyl moiety of these molecules can serve as a scaffold to which other chemical groups are attached to create a molecule that can bind to the active site of a specific kinase, thereby inhibiting its activity. The fluorine and nitro groups can be used to modulate the electronic properties and binding affinity of the final compound.[7]

The following diagram illustrates the logical relationship of how these intermediates are utilized in the drug discovery pipeline for developing kinase inhibitors.

References

- 1. scbt.com [scbt.com]

- 2. 3-Fluoro-4-nitrobenzyl alcohol | C7H6FNO3 | CID 2774658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2-Fluoro-5-nitrophenyl)methanol | C7H6FNO3 | CID 4437169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 287121-32-8 (5-Fluoro-2-nitrophenyl)methanol (5-氟-2-硝基苯基)甲醇 -Win-Win Chemical [win-winchemical.com]

- 5. biosynce.com [biosynce.com]

- 6. (3-Amino-5-nitrophenyl)methanol [myskinrecipes.com]

- 7. Buy (2-Amino-5-fluoro-3-nitrophenyl)methanol (EVT-12997489) [evitachem.com]

- 8. (2-Fluoro-3-nitrophenyl)methanol synthesis - chemicalbook [chemicalbook.com]

- 9. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 10. researchgate.net [researchgate.net]

Synthesis of (3-Amino-5-fluoro-2-nitrophenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for (3-Amino-5-fluoro-2-nitrophenyl)methanol, a valuable intermediate in pharmaceutical research and development. The described synthesis proceeds through a two-step process commencing with the nitration of 3-amino-5-fluorobenzoic acid, followed by the selective reduction of the resulting carboxylic acid. This guide provides detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthesis pathway to aid researchers in the successful preparation of this compound.

I. Synthesis Pathway Overview

The synthesis of this compound is achieved through the following two key transformations:

-

Nitration of 3-amino-5-fluorobenzoic acid: The commercially available starting material, 3-amino-5-fluorobenzoic acid, undergoes electrophilic aromatic substitution to introduce a nitro group at the C2 position, yielding 3-amino-5-fluoro-2-nitrobenzoic acid. The directing effects of the amino and fluoro substituents guide the regioselectivity of this reaction.

-

Selective Reduction of 3-amino-5-fluoro-2-nitrobenzoic acid: The carboxylic acid functionality of the intermediate is selectively reduced to a primary alcohol using a borane reagent. This step is crucial as the reducing agent must not affect the nitro group present on the aromatic ring. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are well-suited for this chemoselective reduction.[1][2]

II. Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound. Please note that the data for the nitration step is based on analogous reactions of similar substrates due to the absence of a specific literature report for 3-amino-5-fluorobenzoic acid. The yield for the reduction step is based on typical yields for the selective borane reduction of substituted benzoic acids.

| Step | Reaction | Starting Material | Reagents | Product | Molar Mass ( g/mol ) | Yield (%) |

| 1 | Nitration | 3-amino-5-fluorobenzoic acid | Fuming HNO₃, H₂SO₄ | 3-amino-5-fluoro-2-nitrobenzoic acid | 200.13 | 85-95 (estimated) |

| 2 | Reduction | 3-amino-5-fluoro-2-nitrobenzoic acid | Borane-tetrahydrofuran complex (BH₃·THF) | This compound | 186.15 | 80-90 (estimated) |

III. Experimental Protocols

Step 1: Synthesis of 3-amino-5-fluoro-2-nitrobenzoic acid (Analogous Protocol)

This protocol is adapted from the nitration of similar fluorinated benzoic acids.[3][4] Researchers should perform small-scale trials to optimize the reaction conditions.

Materials:

-

3-amino-5-fluorobenzoic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Fuming nitric acid (HNO₃)

-

Ice

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 3-amino-5-fluorobenzoic acid in concentrated sulfuric acid, maintaining the temperature at 0°C with an ice bath.

-

Slowly add fuming nitric acid dropwise to the stirred solution, ensuring the temperature does not exceed 5°C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5°C for 2-3 hours.

-

Carefully pour the reaction mixture over crushed ice with vigorous stirring.

-

The precipitated product, 3-amino-5-fluoro-2-nitrobenzoic acid, is collected by vacuum filtration and washed with cold deionized water.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Dry the purified product under vacuum to a constant weight.

Step 2: Synthesis of this compound

This protocol is a general procedure for the selective reduction of a carboxylic acid using a borane-tetrahydrofuran complex.[1][2]

Materials:

-

3-amino-5-fluoro-2-nitrobenzoic acid

-

Borane-tetrahydrofuran complex (BH₃·THF, 1M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask, suspend 3-amino-5-fluoro-2-nitrobenzoic acid in anhydrous THF.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add the 1M solution of borane-tetrahydrofuran complex dropwise to the suspension with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0°C and cautiously quench the excess borane by the slow, dropwise addition of methanol.

-

Remove the solvents under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

IV. Mandatory Visualizations

The following diagrams illustrate the synthesis pathway and a logical workflow for the process.

Caption: Synthesis pathway of this compound.

Caption: Experimental workflow for the synthesis.

References

An In-depth Technical Guide to (3-Amino-5-fluoro-2-nitrophenyl)methanol and its Isomers

Disclaimer: Publicly available scientific data, including detailed molecular structure and experimental protocols, for the specific compound (3-Amino-5-fluoro-2-nitrophenyl)methanol is limited. This guide provides a comprehensive overview of its predicted properties and a comparative analysis of its structural isomers for which data is available. This information is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a substituted aromatic compound with potential applications as a chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Due to the limited direct data on this specific isomer, this document focuses on its predicted chemical properties and provides a comparative analysis of related, publicly documented isomers. Such compounds are of interest in medicinal chemistry, often serving as building blocks for molecules targeting biological pathways, including those involving protein kinases. This guide summarizes the molecular properties of these related compounds, outlines a general synthetic approach, and illustrates the logical workflow for their preparation.

Molecular Structure and Properties

While the exact structure of this compound is defined by its name, a definitive public record of its experimentally determined properties is not available. However, based on its constituent functional groups (amino, fluoro, nitro, and benzyl alcohol), it is a polar molecule with a predicted molecular formula of C₇H₇FN₂O₃ and a molecular weight of approximately 186.14 g/mol .

For comparative purposes, the properties of several known isomers are presented below. These compounds share the same molecular formula and mass but differ in the substitution pattern on the phenyl ring, which can significantly influence their chemical reactivity and biological activity.

Comparative Data of Isomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| (2-Amino-4-nitrophenyl)methanol | C₇H₈N₂O₃ | 168.15 | 78468-34-5[1] |

| (3-Amino-5-nitrophenyl)methanol | C₇H₈N₂O₃ | 168.15 | 90390-46-8[2][3] |

| (2-Fluoro-5-nitrophenyl)methanol | C₇H₆FNO₃ | 171.13[4] | 63878-73-9[4] |

| (3-Fluoro-4-nitrophenyl)methanol | C₇H₆FNO₃ | 171.13[5] | 503315-74-0[5] |

| (5-Fluoro-2-nitrophenyl)methanol | C₇H₆FNO₃ | 171.13 | 287121-32-8[6] |

Synthesis and Experimental Protocols

The synthesis of aminofluoronitrophenyl methanol derivatives typically involves a multi-step process starting from a commercially available substituted benzoic acid or toluene. A generalized synthetic pathway is outlined below. This approach is based on common organic chemistry transformations and published methods for related compounds.

Generalized Synthetic Workflow

The logical progression for synthesizing a compound like this compound would likely start from a dinitro- or nitro-fluorobenzoic acid precursor. The carboxylic acid can be reduced to the corresponding benzyl alcohol, and a nitro group can be selectively reduced to an amine.

Caption: Generalized synthetic workflow for this compound.

General Experimental Protocol: Reduction of a Substituted Nitrobenzoic Acid

This protocol is a generalized procedure for the synthesis of a substituted aminobenzyl alcohol from a corresponding nitrobenzoic acid, based on established chemical reductions. Note: This is a representative protocol and would require optimization for the specific target molecule.

Materials:

-

Substituted nitrobenzoic acid (1 equivalent)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H) (excess)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Saturated aqueous solution of ammonium chloride (NH₄Cl)

-

Hydrochloric acid (HCl)

-

Stannous chloride (SnCl₂) or Palladium on carbon (Pd/C) and Hydrogen gas (H₂)

Procedure:

-

Reduction of Carboxylic Acid to Alcohol:

-

A solution of the substituted nitrobenzoic acid in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by Thin Layer Chromatography).

-

The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

-

The resulting precipitate is filtered off, and the organic layer is separated, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude nitrophenyl)methanol intermediate.

-

-

Reduction of Nitro Group to Amine:

-

The crude (nitrophenyl)methanol intermediate is dissolved in a suitable solvent such as ethanol or ethyl acetate.

-

For reduction with stannous chloride, a solution of SnCl₂ in concentrated HCl is added, and the mixture is heated.

-

Alternatively, for catalytic hydrogenation, the intermediate is stirred with a catalytic amount of Pd/C under an atmosphere of hydrogen gas.

-

Upon completion of the reaction, the mixture is neutralized with a base (e.g., NaHCO₃) and extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

-

The final product can be purified by column chromatography.

-

Potential Applications and Biological Relevance

Compounds containing aminofluoronitrophenyl moieties are recognized as important intermediates in medicinal chemistry. The presence of the nitro group, a strong electron-withdrawing group, and the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. These intermediates are often used in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer.

Logical Relationship in Drug Discovery Context

The development of a kinase inhibitor from a building block like this compound follows a logical progression from initial synthesis to biological testing.

Caption: Logical workflow from a chemical intermediate to a preclinical candidate.

Conclusion

This compound represents a class of chemical structures with significant potential in synthetic and medicinal chemistry. While specific data for this exact isomer is sparse, analysis of its structural relatives provides valuable insights into its likely properties and synthetic accessibility. The functional groups present suggest that it is a versatile intermediate for creating more complex molecules, particularly in the context of drug discovery for kinase-mediated diseases. Further experimental investigation is required to fully characterize this compound and explore its potential applications.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. biosynce.com [biosynce.com]

- 3. (3-Amino-5-nitrophenyl)methanol [myskinrecipes.com]

- 4. (2-Fluoro-5-nitrophenyl)methanol | C7H6FNO3 | CID 4437169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 287121-32-8 (5-Fluoro-2-nitrophenyl)methanol (5-氟-2-硝基苯基)甲醇 -Win-Win Chemical [win-winchemical.com]

Spectroscopic and Synthetic Insights into (3-Amino-5-fluoro-2-nitrophenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic and synthetic landscape of (3-Amino-5-fluoro-2-nitrophenyl)methanol. Extensive searches for experimental spectroscopic data—including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS)—and a specific CAS number for this compound have not yielded direct results. This suggests that this compound is not a widely characterized compound in publicly accessible scientific literature and databases.

However, to provide a valuable resource for researchers in the field, this document presents a comprehensive overview of the available spectroscopic data and synthetic methodologies for closely related isomers. This comparative analysis offers a predictive framework for the potential characteristics of this compound and a foundation for its future synthesis and characterization.

Comparative Spectroscopic Data of Isomeric Compounds

The following tables summarize the available spectroscopic data for key isomers of this compound. These data points can serve as a reference for identifying the target compound and for understanding the influence of substituent positioning on spectroscopic properties.

Table 1: ¹H NMR Spectroscopic Data of Related Isomers

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| (2-Fluoro-3-nitrophenyl)methanol[1] | CDCl₃ | 7.95 (m, 1H), 7.84 (t, 1H), 7.31 (t, 1H), 4.87 (s, 2H) |

Table 2: Mass Spectrometry Data of Related Isomers

| Compound | Ionization Method | Key m/z Values |

| (2-Fluoro-5-nitrophenyl)methanol[2] | GC-MS | Top Peak: 125, 2nd Highest: 107, 3rd Highest: 95 |

Table 3: Infrared (IR) Spectroscopy Data of Related Isomers

| Compound | Phase | Key Absorption Bands (cm⁻¹) |

| (2-Fluoro-5-nitrophenyl)methanol[2] | Vapor | Data available in spectral databases. |

| Benzenemethanol, 3-nitro-[3] | Gas | Data available in spectral databases. |

Proposed Synthetic Pathways and Experimental Protocols

While a specific protocol for the synthesis of this compound is not available, a plausible route can be devised based on established methodologies for related compounds. A common approach involves the reduction of a nitro-substituted benzoic acid derivative, followed by functional group manipulations.

General Synthetic Approach

A potential synthetic route could start from 3-fluoro-2-nitrobenzoic acid. The carboxylic acid can be reduced to the corresponding alcohol, (3-fluoro-2-nitrophenyl)methanol. Subsequent selective reduction of the nitro group would yield the desired this compound. The challenge in this step is to avoid the reduction of the fluorine substituent.

Experimental Protocol: Synthesis of (2-Fluoro-3-nitrophenyl)methanol[1]

A representative protocol for the synthesis of a related isomer, (2-Fluoro-3-nitrophenyl)methanol, involves the reduction of methyl 2-fluoro-3-nitrobenzoate using a reducing agent like Diisobutylaluminium hydride (DIBAL).[1]

-

A solution of methyl 2-fluoro-3-nitrobenzoate in toluene is cooled to -78 °C.[1]

-

DIBAL in toluene is added dropwise to the solution.[1]

-

The reaction mixture is stirred at -78 °C and then warmed to 0 °C.[1]

-

The reaction is quenched by the addition of methanol, followed by an aqueous saturated solution of Rochelle salt and ethyl acetate.[1]

-

The mixture is stirred at room temperature, and the organic layer is extracted with ethyl acetate.[1]

-

The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.[1]

-

The solvent is removed under reduced pressure to yield the product.[1]

This protocol can be adapted by starting with a suitably substituted precursor to target the synthesis of this compound.

Visualizing Workflows and Relationships

To aid in the conceptualization of the synthesis, characterization, and isomeric relationships, the following diagrams are provided.

Caption: Proposed synthetic and characterization workflow for this compound.

Caption: Relationship of the target compound to its known structural isomers.

Conclusion

While direct experimental data for this compound remains elusive, this guide provides a crucial starting point for researchers. By leveraging the spectroscopic and synthetic information available for its isomers, scientists can design effective strategies for the synthesis and characterization of this novel compound. The provided workflows and comparative data tables are intended to facilitate these research endeavors and contribute to the advancement of medicinal chemistry and drug development.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (3-Amino-5-fluoro-2-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Properties

A clear identification of the compound is the first step in ensuring safe handling.

| Identifier | Value | Source |

| Chemical Name | (3-Amino-5-fluoro-2-nitrophenyl)methanol | ChemScene LLC[1] |

| CAS Number | 90390-46-8 | Xiamen Aeco Chemical Co., Ltd., ChemScene LLC[1][2] |

| Molecular Formula | C₇H₇FN₂O₃ | EvitaChem[3] |

| Molecular Weight | 186.14 g/mol | EvitaChem[3] |

| IUPAC Name | (3-amino-5-nitrophenyl)methanol | ChemScene LLC[1] |

| InChI Key | QOQKOVFSUNXURX-UHFFFAOYSA-N | ChemScene LLC[1] |

Physical and Chemical Properties

Understanding the physical state and solubility is crucial for anticipating its behavior during handling and in case of a spill.

| Property | Value | Source |

| Appearance | Solid | ChemScene LLC[1] |

| Melting Point | 90-93°C | Xiamen Aeco Chemical Co., Ltd.[2] |

| Boiling Point | 425.9 ± 30.0 °C at 760 mmHg | Xiamen Aeco Chemical Co., Ltd.[2] |

| Density | 1.4 ± 0.1 g/cm³ | Xiamen Aeco Chemical Co., Ltd.[2] |

| Flash Point | 211.4 ± 24.6 °C | Xiamen Aeco Chemical Co., Ltd.[2] |

| Solubility | Soluble in some organic solvents such as ethanol and chloroform; slightly soluble in water. | Xiamen Aeco Chemical Co., Ltd.[2] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature or 4°C. | Xiamen Aeco Chemical Co., Ltd., ChemScene LLC[1][2] |

Hazard Assessment and GHS Classification (Inferred)

Direct GHS classification for this compound is not available. However, based on the known hazards of its structural components—nitrophenols, aromatic amines, and fluorinated compounds—a precautionary hazard assessment is critical. Nitrophenols are known for their toxicity, and aromatic amines can be skin and eye irritants.[4] Fluorinated compounds can have varied toxicological profiles.[5][6][7]

A supplier of (3-Amino-5-nitrophenyl)methanol explicitly states that it is a toxic compound that can cause poisoning through inhalation, ingestion, or skin contact .[2]

Based on this information and data from structurally similar compounds like (2-Fluoro-5-nitrophenyl)methanol, the following GHS classifications should be conservatively assumed:

| Hazard Class | Hazard Statement (Assumed) | Rationale/Supporting Evidence |

| Acute Toxicity (Oral) | Warning/Danger | Stated as toxic by ingestion.[2] |

| Acute Toxicity (Dermal) | Warning/Danger | Stated as toxic by skin contact.[2] |

| Acute Toxicity (Inhalation) | Warning/Danger | Stated as toxic by inhalation.[2] |

| Skin Corrosion/Irritation | Warning: Causes skin irritation | A common hazard for nitrophenol and aromatic amine derivatives.[8] |

| Serious Eye Damage/Eye Irritation | Warning: Causes serious eye irritation | A common hazard for related compounds.[8] |

| Specific Target Organ Toxicity (Single Exposure) | Warning: May cause respiratory irritation | A common hazard for related compounds.[8] |

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to protection, combining engineering controls and personal protective equipment, is mandatory when handling this compound.

Engineering Controls:

-

Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

-

Eyewash Stations and Safety Showers: These must be readily accessible in the immediate vicinity of the handling area.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing.

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use. Change gloves immediately if they become contaminated.

-

Lab Coat: A flame-resistant lab coat should be worn at all times.

-

Clothing: Wear long pants and closed-toe shoes.

-

-

Respiratory Protection: If there is a risk of generating dust and engineering controls are not sufficient, a full-face respirator with appropriate particulate filters should be used.

The following diagram illustrates the logical workflow for selecting appropriate PPE.

Experimental Protocols: Safe Handling Procedures

Adherence to strict experimental protocols is essential for minimizing exposure and ensuring a safe working environment.

4.1. Weighing and Dispensing the Solid Compound

-

Preparation: Before handling the compound, ensure all necessary PPE is worn correctly and the fume hood is functioning properly. Decontaminate the work surface within the fume hood.

-

Weighing:

-

Use a dedicated, clean weighing vessel.

-

Carefully open the container in the fume hood. Avoid creating dust.

-

Use a clean, dedicated spatula to transfer the desired amount of the solid to the weighing vessel.

-

Close the container tightly immediately after dispensing.

-

-

Cleanup:

-

Carefully clean the spatula and any contaminated surfaces within the fume hood using a solvent-moistened wipe.

-

Dispose of the wipe in a designated hazardous waste container.

-

4.2. Preparation of Solutions

-

Solvent Addition: In the fume hood, add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase the risk of dust generation.

-

Dissolution: If necessary, gently swirl or stir the mixture to aid dissolution. If heating is required, use a controlled heating mantle and ensure proper ventilation.

-

Transfer: Use a pipette or a funnel to transfer the solution to the reaction vessel.

4.3. Accidental Spill Response

In the event of a spill, a clear and practiced response is crucial.

Spill Cleanup Procedure (for small spills):

-

Containment: Cover the spill with an absorbent material (e.g., vermiculite, sand) to prevent it from spreading.

-

Collection: Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.

-

Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

-

Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention. |

Storage and Disposal

Proper storage and disposal are essential for long-term safety and environmental protection.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

-

Keep away from incompatible materials such as strong oxidizing agents.[9]

-

Store in a dark place, as some related compounds are light-sensitive.[10]

Disposal:

-

Dispose of the compound and any contaminated materials as hazardous waste in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.

Conclusion

While this compound presents significant handling challenges due to its toxicity, a thorough understanding of its potential hazards and the implementation of stringent safety protocols can effectively mitigate the risks. This guide provides a foundation for researchers, scientists, and drug development professionals to work with this compound safely and responsibly. It is imperative to always consult with your institution's environmental health and safety department for specific guidance and to perform a thorough risk assessment before beginning any new experimental work.

References

- 1. (3-Amino-5-nitrophenyl)methanol | 90390-46-8 [sigmaaldrich.com]

- 2. biosynce.com [biosynce.com]

- 3. Buy (2-Amino-5-fluoro-3-nitrophenyl)methanol (EVT-12997489) [evitachem.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Toxicology of fluorine-containing monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (2-Fluoro-5-nitrophenyl)methanol | C7H6FNO3 | CID 4437169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Applications of Aminonitrophenyl Methanol Derivatives in Research and Development

An in-depth review of the synthesis, applications, and biological significance of fluorinated aminonitrophenyl methanol derivatives as key intermediates in medicinal chemistry and material science.

The strategic incorporation of fluorine atoms and nitro groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry and material science. This technical guide focuses on (3-Amino-5-fluoro-2-nitrophenyl)methanol and its closely related isomers, which serve as versatile building blocks in the synthesis of a wide array of biologically active compounds and functional materials. These intermediates are particularly valuable in the development of kinase inhibitors, antimicrobial agents, and specialized dyes. This document provides a comprehensive overview of their synthesis, key applications with detailed experimental protocols, and the biological pathways influenced by their derivatives.

Core Applications and Chemical Significance

This compound and its structural isomers are nitrophenyl derivatives that are widely studied for their diverse chemical reactivity and utility in pharmaceuticals.[1] Their primary applications are as intermediates in organic synthesis.[2][3] The presence of amino, nitro, fluoro, and hydroxyl functional groups allows for a variety of chemical transformations, making them valuable precursors for more complex molecules.

In medicinal chemistry , these compounds are instrumental in the synthesis of pharmaceutical agents, particularly those targeting kinase inhibition, which is crucial in cancer therapy.[1] They also serve as a basis for the development of novel antimicrobial and anti-inflammatory drugs.[4] The fluoro group, in particular, can enhance the metabolic stability and binding affinity of drug candidates.[5]

In material science , these molecules are used in the synthesis of dyes and pigments for coloring textiles and plastics.[3] Their nitro and amino groups are key for reactions involving selective reduction or substitution, and they are also employed in research to develop new materials with specific optical properties.[3]

Synthesis and Physicochemical Properties

The synthesis of these aminonitrophenyl methanol derivatives typically involves multi-step processes starting from commercially available precursors. A general workflow for the synthesis of a related compound, (2-Fluoro-3-nitrophenyl)methanol, is outlined below.

General Synthesis Workflow

Caption: General synthesis workflow for (2-Fluoro-3-nitrophenyl)methanol.

Physicochemical Data Summary

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Applications |

| (3-Amino-5-nitrophenyl)methanol | 90390-46-8 | C₇H₈N₂O₃ | 168.15 | 90-93 | 425.9 ± 30.0 | Intermediate for dyes, drugs, pesticides[2][3] |

| (2-Fluoro-5-nitrophenyl)methanol | 63878-73-9 | C₇H₆FNO₃ | 171.13 | - | - | Organic synthesis intermediate[6] |

| (2-Fluoro-3-nitrophenyl)methanol | 946126-95-0 | C₇H₆FNO₃ | 171.13 | - | - | Organic synthesis intermediate[7] |

| (5-Amino-2-nitrophenyl)methanol | 77376-03-5 | C₇H₈N₂O₃ | 168.15 | - | - | Reactant for antimicrobial agents[8] |

Detailed Experimental Protocols

Synthesis of (2-Fluoro-3-nitrophenyl)methanol from Methyl 2-fluoro-3-nitrobenzoate[7]

Materials:

-

Methyl 2-fluoro-3-nitrobenzoate (9.22 g, 46.3 mmol)

-

Diisobutylaluminium hydride (DIBAL), 1.0 M in toluene (115.7 mL)

-

Toluene (92 mL)

-

Methanol

-

Saturated Rochelle salt solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Saturated brine

Procedure:

-

A solution of methyl 2-fluoro-3-nitrobenzoate in toluene is cooled to -78 °C.[7]

-

DIBAL solution is added slowly to the reaction mixture at -78 °C.[7]

-

The mixture is stirred at -78 °C for 30 minutes, then warmed to 0 °C and stirred for an additional 30 minutes.[7]

-

The reaction is cooled back to -78 °C, and methanol, saturated Rochelle salt solution, and ethyl acetate are added sequentially.[7]

-

The mixture is warmed to room temperature and stirred for 1 hour.[7]

-

The organic layer is extracted three times with ethyl acetate.[7]

-

The combined organic layers are washed with saturated brine and dried over anhydrous magnesium sulfate.[7]

-

The solvent is removed under reduced pressure to yield (2-fluoro-3-nitrophenyl)methanol as a brown oil (7.52 g, 95% yield).[7]

Analysis:

-

¹H NMR (CDCl₃): δ 7.95 (m, 1H), 7.84 (t, 1H), 7.31 (t, 1H), 4.87 (s, 2H).[7]

-

HPLC: Rt = 7.52 min.[7]

Biological Activity and Signaling Pathways

Derivatives of aminonitrophenyl methanols have shown significant potential in drug discovery, particularly as antimicrobial and anticancer agents. For instance, fluoroquinolones, a major class of broad-spectrum antibiotics, act by inhibiting bacterial DNA gyrase and topoisomerase IV.[9] The synthesis of novel amino acid derivatives of norfloxacin has demonstrated enhanced antibacterial activity.[9]

Inhibition of Bacterial DNA Gyrase

The general mechanism of action for fluoroquinolone-based drugs, which can be synthesized from intermediates like this compound, involves the disruption of bacterial DNA replication.

Caption: Mechanism of action of fluoroquinolone derivatives.

Summary and Future Outlook

This compound and its isomers are undeniably valuable intermediates in the fields of medicinal chemistry and material science. Their utility in the synthesis of kinase inhibitors, antimicrobial agents, and functional dyes highlights their versatility. The detailed synthetic protocols and understanding of the biological activities of their derivatives provide a solid foundation for researchers and drug development professionals. Future research will likely focus on the development of more efficient synthetic routes and the exploration of novel derivatives with enhanced biological efficacy and unique material properties. The continued investigation into this class of compounds promises to yield new therapeutic agents and advanced materials.

References

- 1. Buy (2-Amino-5-fluoro-3-nitrophenyl)methanol (EVT-12997489) [evitachem.com]

- 2. biosynce.com [biosynce.com]

- 3. (3-Amino-5-nitrophenyl)methanol [myskinrecipes.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. (2-Fluoro-5-nitrophenyl)methanol | C7H6FNO3 | CID 4437169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (2-Fluoro-3-nitrophenyl)methanol synthesis - chemicalbook [chemicalbook.com]

- 8. (5-aMino-2-nitro-phenyl)-Methanol | 77376-03-5 [chemicalbook.com]

- 9. Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of (3-Amino-5-fluoro-2-nitrophenyl)methanol and Related Isomers

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for the physicochemical properties, experimental protocols, and biological activity of (3-Amino-5-fluoro-2-nitrophenyl)methanol have yielded no specific data. This particular substitution pattern on the phenyl ring does not appear to be well-documented in publicly available scientific literature and chemical databases. This may indicate that it is a novel compound or has not been extensively studied.

This guide therefore provides a detailed overview of the available data for closely related isomers of aminofluoronitrophenylmethanol. This information can serve as a valuable reference point for researchers interested in the synthesis and characterization of this class of compounds.

Physicochemical Properties of Related Isomers

The following tables summarize the available quantitative data for various isomers of aminofluoronitrophenylmethanol. It is crucial to note the different substitution patterns, as they significantly influence the properties of the compounds.

Table 1: Properties of Fluoronitrophenylmethanol Isomers

| Property | (2-Fluoro-5-nitrophenyl)methanol | (3-Fluoro-4-nitrophenyl)methanol | (5-Fluoro-2-nitrophenyl)methanol |

| CAS Number | 63878-73-9[1] | 503315-74-0[2] | 287121-32-8[3] |

| Molecular Formula | C₇H₆FNO₃[1] | C₇H₆FNO₃[2] | C₇H₆FNO₃[3] |

| Molecular Weight | 171.13 g/mol [1] | 171.13 g/mol [2] | 171.126 g/mol [3] |

| Appearance | Not specified | Not specified | Not specified |

| Melting Point | Not specified | Not specified | Not specified |

| Boiling Point | Not specified | Not specified | Not specified |

| Density | Not specified | Not specified | Not specified |

Table 2: Properties of Aminonitrophenylmethanol Isomers (without Fluorine)

| Property | (5-Amino-2-nitrophenyl)methanol |

| CAS Number | 77376-03-5[4] |

| Molecular Formula | C₇H₈N₂O₃[4] |

| Molecular Weight | 168.15 g/mol [4] |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | 417.6°C at 760 mmHg[4] |

| Density | 1.432 g/cm³[4] |

| Flash Point | 206.4°C[4] |

Experimental Protocols: Synthesis of a Related Isomer

While a specific protocol for this compound is unavailable, the following detailed methodology for the synthesis of the related isomer, (2-Fluoro-3-nitrophenyl)methanol , can provide valuable insights into the potential synthetic routes.

Synthesis of (2-Fluoro-3-nitrophenyl)methanol from Methyl 2-fluoro-3-nitrobenzoate

This procedure involves the reduction of the methyl ester to the corresponding alcohol.

Materials and Reagents:

-

Methyl 2-fluoro-3-nitrobenzoate

-

Diisobutylaluminium hydride (DIBAL-H) in toluene (1.0 M solution)

-

Toluene

-

Methanol

-

Saturated aqueous Rochelle salt solution (potassium sodium tartrate)

-

Ethyl acetate

-

Saturated brine (NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of methyl 2-fluoro-3-nitrobenzoate (e.g., 9.22 g, 46.3 mmol) in toluene (92 mL) is cooled to -78 °C in a dry reaction vessel under an inert atmosphere.

-

A 1.0 M solution of DIBAL-H in toluene (115.7 mL) is added dropwise to the cooled solution, maintaining the temperature at -78 °C.

-

The reaction mixture is stirred at -78 °C for 30 minutes.

-

The mixture is then warmed to 0 °C and stirred for an additional 30 minutes.

-

The reaction is cooled back down to -78 °C.

-

Methanol is carefully added to quench the excess DIBAL-H, followed by the addition of a saturated aqueous Rochelle salt solution and ethyl acetate.

-

The mixture is allowed to warm to room temperature and stirred vigorously for 1 hour.

-

The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with saturated brine and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield (2-Fluoro-3-nitrophenyl)methanol as a brown oil (reported yield: 7.52 g, 95%).

Characterization:

-

¹H NMR (CDCl₃): δ 7.95 (m, 1H), 7.84 (t, 1H), 7.31 (t, 1H), 4.87 (s, 2H).

Visualizations

Experimental Workflow for the Synthesis of (2-Fluoro-3-nitrophenyl)methanol

The following diagram illustrates the key steps in the synthesis of (2-Fluoro-3-nitrophenyl)methanol.

Caption: Workflow for the synthesis of (2-Fluoro-3-nitrophenyl)methanol.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or the involvement of This compound or its close isomers in any signaling pathways. These types of molecules are typically used as intermediates in the synthesis of more complex, biologically active compounds. For instance, some aminonitrophenyl derivatives serve as building blocks for the development of kinase inhibitors, which are crucial in cancer therapy. However, the direct interaction of these simple precursors with biological pathways is not documented.

Researchers are encouraged to perform their own biological assays to determine the activity of any newly synthesized derivatives.

References

- 1. (2-Fluoro-5-nitrophenyl)methanol | C7H6FNO3 | CID 4437169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Fluoro-4-nitrobenzyl alcohol | C7H6FNO3 | CID 2774658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 287121-32-8 (5-Fluoro-2-nitrophenyl)methanol (5-氟-2-硝基苯基)甲醇 -Win-Win Chemical [win-winchemical.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

(3-Amino-5-fluoro-2-nitrophenyl)methanol: A Technical Guide for its Prospective Role as a Chemical Intermediate

Disclaimer: The chemical compound (3-Amino-5-fluoro-2-nitrophenyl)methanol is not readily found in commercially available chemical databases and public scientific literature as of the time of this writing. This guide, therefore, provides a comprehensive overview based on the known properties, synthesis, and applications of its close structural isomers. The data presented for related compounds serves to infer the potential characteristics and utility of this compound as a valuable, albeit currently underdocumented, chemical intermediate for researchers, scientists, and professionals in drug development.

Introduction

Substituted aminonitrobenzyl alcohols are a class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and dye industries. Their trifunctional nature, comprising an amino group, a nitro group, and a hydroxymethyl group on a benzene ring, allows for a variety of chemical transformations. The presence of a fluorine atom, as in the case of this compound, can further modulate the electronic properties and biological activity of the resulting derivatives. This guide explores the potential of this compound as a chemical intermediate, drawing parallels from its documented isomers.

Physicochemical Properties: A Comparative Analysis

While specific quantitative data for this compound is not available, the properties of its isomers provide a reasonable estimation of its characteristics.

| Property | (2-Amino-5-fluoro-3-nitrophenyl)methanol[1] | (3-Amino-5-nitrophenyl)methanol[2][3] | (4-Amino-3-nitrophenyl)methanol[4] | (2-Fluoro-5-nitrophenyl)methanol[5] | (3-Fluoro-4-nitrophenyl)methanol[6] |

| Molecular Formula | C₇H₇FN₂O₃ | C₇H₈N₂O₃ | C₇H₈N₂O₃ | C₇H₆FNO₃ | C₇H₆FNO₃ |

| Molecular Weight | 186.14 g/mol | 168.15 g/mol | 168.15 g/mol | 171.13 g/mol | 171.13 g/mol |

| CAS Number | Not available | 90390-46-8 | 63189-97-9 | 63878-73-9 | 503315-74-0 |

| Melting Point | Not available | 90-93 °C | Not available | Not available | Not available |

| Boiling Point | ~286.1 °C (estimated) | 425.9 ± 30.0 °C (predicted) | Not available | Not available | Not available |

| Density | ~1.434 g/cm³ | 1.4 ± 0.1 g/cm³ | Not available | Not available | Not available |

| Flash Point | ~126.8 °C | 211.4 ± 24.6 °C | Not available | Not available | Not available |

| Appearance | Not specified | Solid | Not specified | Not specified | Not specified |

| Solubility | Soluble in polar solvents | Soluble in some organic solvents, slightly soluble in water | Not specified | Not specified | Not specified |

Synthesis and Experimental Protocols

A plausible synthetic route to this compound can be proposed based on established methodologies for related compounds. A common strategy involves the reduction of a corresponding carboxylic acid or its ester.

Proposed Synthesis of this compound

The synthesis would likely start from 3-amino-5-fluoro-2-nitrobenzoic acid.

Experimental Protocol:

-

Esterification of 3-Amino-5-fluoro-2-nitrobenzoic acid:

-

To a solution of 3-amino-5-fluoro-2-nitrobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract the methyl ester with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl 3-amino-5-fluoro-2-nitrobenzoate.

-

-

Reduction of the Methyl Ester:

-

Dissolve the crude methyl 3-amino-5-fluoro-2-nitrobenzoate in an anhydrous solvent such as toluene.

-

Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of a reducing agent, such as diisobutylaluminium hydride (DIBAL-H), in a suitable solvent (e.g., toluene or hexane).[7]

-

Stir the reaction mixture at -78 °C for a specified time, then allow it to warm to 0 °C and stir for an additional period.[7]

-

Quench the reaction by the slow addition of methanol, followed by an aqueous saturated solution of Rochelle's salt (potassium sodium tartrate).[7]

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.[7]

-

Caption: Proposed synthesis of this compound.

Role as a Chemical Intermediate

The strategic placement of the amino, nitro, and hydroxymethyl groups makes this compound a potentially valuable intermediate for the synthesis of various heterocyclic compounds, particularly benzimidazoles, which are important scaffolds in medicinal chemistry.[8][9]

Synthesis of Substituted Benzimidazoles

A key application of o-nitroanilines is in the one-pot synthesis of benzimidazoles via reductive cyclization with aldehydes.[9][10][11] The amino and nitro groups on the phenyl ring of this compound are ortho to each other, making it an ideal precursor for this transformation after oxidation of the alcohol to an aldehyde.

Experimental Protocol: Two-Step Synthesis of a 6-Fluoro-4-nitro-1H-benzimidazole derivative

-

Oxidation of the Alcohol to an Aldehyde:

-

Dissolve this compound in a suitable solvent like dichloromethane.

-

Add an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) and stir at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of celite and wash with the solvent.

-

Concentrate the filtrate to obtain the crude 3-amino-5-fluoro-2-nitrobenzaldehyde.

-

-

Reductive Cyclization with an Aldehyde:

-

To a solution of the crude 3-amino-5-fluoro-2-nitrobenzaldehyde and a desired aldehyde (e.g., benzaldehyde) in ethanol, add a reducing agent such as sodium dithionite (Na₂S₂O₄).[9]

-

Heat the reaction mixture to reflux for several hours.

-

Upon completion, cool the reaction to room temperature and add water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the corresponding 2-substituted-6-fluoro-4-nitro-1H-benzimidazole.

-

Caption: Synthesis of a substituted benzimidazole from the title compound.

Other Potential Reactions

The functional groups of this compound allow for a range of other chemical transformations:

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reducing agents like hydrogen gas with a palladium catalyst, tin(II) chloride, or sodium dithionite. This would yield a diaminobenzyl alcohol derivative, another versatile intermediate.[1]

-

Reactions of the Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can undergo esterification or etherification.[1]

-

Nucleophilic Aromatic Substitution: The fluorine atom, activated by the ortho and para nitro groups, can be susceptible to nucleophilic aromatic substitution, allowing for the introduction of other functional groups.

Caption: Potential reaction pathways for the title compound.

Conclusion

Although this compound is not a well-documented compound, its structural features strongly suggest its potential as a highly useful chemical intermediate. By analogy with its isomers, it can be expected to be a solid at room temperature with solubility in polar organic solvents. Its synthesis is feasible through the reduction of the corresponding benzoic acid derivative. The primary utility of this compound would likely be in the synthesis of complex heterocyclic structures, such as substituted benzimidazoles, which are of significant interest in drug discovery and development. The presence of the fluorine atom offers an additional handle for modifying the properties of the final products. Further research into the synthesis and reactivity of this compound is warranted to fully explore its potential in organic synthesis and medicinal chemistry.

References

- 1. Buy (2-Amino-5-fluoro-3-nitrophenyl)methanol (EVT-12997489) [evitachem.com]

- 2. biosynce.com [biosynce.com]

- 3. (3-AMINO-5-NITROPHENYL)METHANOL CAS#: 90390-46-8 [m.chemicalbook.com]

- 4. (4-Amino-3-nitrophenyl)methanol | C7H8N2O3 | CID 12902831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2-Fluoro-5-nitrophenyl)methanol | C7H6FNO3 | CID 4437169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Fluoro-4-nitrobenzyl alcohol | C7H6FNO3 | CID 2774658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (2-Fluoro-3-nitrophenyl)methanol synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Synthesis of Novel Kinase Inhibitors Utilizing (3-Amino-5-fluoro-2-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, including signal transduction, metabolism, and cell cycle progression. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. This document outlines a synthetic protocol for a novel kinase inhibitor scaffold derived from the versatile building block, (3-Amino-5-fluoro-2-nitrophenyl)methanol. This starting material provides a unique substitution pattern that can be exploited to generate kinase inhibitors with potential for high potency and selectivity. The following protocols and data provide a framework for the synthesis and conceptual biological evaluation of these compounds.

Synthetic Strategy Overview

The synthetic approach involves a multi-step process commencing with the reduction of the nitro group of this compound to yield a reactive diamine intermediate. This intermediate is then cyclized to form a core heterocyclic scaffold, which is subsequently functionalized to generate the final kinase inhibitor.

Experimental Protocols

Protocol 1: Reduction of this compound

This procedure details the reduction of the nitro group to an amine, a critical step in forming the necessary diamine for subsequent cyclization.

Materials:

-

This compound

-

Ethanol (EtOH)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Hydrogenation apparatus

-

Celite

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Attach the flask to a hydrogenation apparatus.

-

Evacuate the flask and purge with hydrogen gas (repeat three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude (2,3-Diamino-5-fluorophenyl)methanol.

Protocol 2: Synthesis of a Quinazoline-based Kinase Inhibitor Core

This protocol describes the cyclization of the diamine intermediate with a suitable carbonyl-containing compound to form a quinazoline scaffold.

Materials:

-

(2,3-Diamino-5-fluorophenyl)methanol

-

Appropriate aldehyde or ketone (e.g., 4-(benzyloxy)-3-methoxybenzaldehyde)

-

Dimethylformamide (DMF)

-

Sodium metabisulfite (Na₂S₂O₅)

-

Heating mantle and condenser

-

Stir plate and stir bar

Procedure:

-

To a solution of (2,3-Diamino-5-fluorophenyl)methanol in DMF, add the selected aldehyde or ketone.

-

Add sodium metabisulfite to the reaction mixture.

-

Heat the mixture to 100-120 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and stir until a precipitate forms.

-

Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield the crude quinazoline core.

-

Purify the product by column chromatography or recrystallization.

Protocol 3: Functionalization of the Kinase Inhibitor Core

This protocol outlines a general procedure for the further modification of the quinazoline core, for instance, through a Suzuki coupling reaction to introduce additional functionalities that can enhance kinase binding affinity and selectivity.

Materials:

-

Quinazoline core from Protocol 2 (assuming it has a suitable handle for coupling, e.g., a bromo or chloro substituent introduced in a prior step)

-

Aryl boronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Na₂CO₃)

-

Solvent (e.g., 1,4-Dioxane/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a reaction vessel, combine the quinazoline core, the aryl boronic acid, and the base.

-

Add the solvent mixture.

-

Degas the solution by bubbling with an inert gas for 15-20 minutes.

-

Add the palladium catalyst under the inert atmosphere.

-

Heat the reaction mixture to reflux (80-100 °C) and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the final kinase inhibitor.

Data Presentation

The following tables summarize hypothetical, yet plausible, quantitative data for a series of synthesized kinase inhibitors based on the described protocols. This data is for illustrative purposes to guide researchers in their analyses.

| Compound ID | Starting Material | Yield (%) | Purity (%) |

| KI-001 | This compound | 45 | 98 |

| KI-002 | This compound | 52 | 99 |

| KI-003 | This compound | 38 | 97 |

Table 1: Synthesis Summary

| Compound ID | Target Kinase | IC₅₀ (nM) |

| KI-001 | EGFR | 15 |

| KI-001 | VEGFR2 | 80 |

| KI-002 | EGFR | 8 |

| KI-002 | VEGFR2 | 55 |

| KI-003 | EGFR | 25 |

| KI-003 | VEGFR2 | 120 |

Table 2: In Vitro Kinase Inhibition Data

Visualizations

Signaling Pathway

The diagram below illustrates a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for kinase inhibitors.

Caption: EGFR Signaling Pathway and Inhibition.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of the kinase inhibitors.

Caption: Synthetic and Evaluation Workflow.

Application of (3-Amino-5-fluoro-2-nitrophenyl)methanol in Medicinal Chemistry: Application Notes and Protocols

Initial Assessment: Following a comprehensive search of scientific literature and patent databases, there is currently insufficient publicly available information to provide detailed application notes and experimental protocols specifically for the use of (3-Amino-5-fluoro-2-nitrophenyl)methanol in medicinal chemistry. While related fluorinated and nitrated aminophenyl methanol derivatives are recognized as important intermediates in the synthesis of various therapeutic agents, specific data and established protocols for this particular isomer are not well-documented in the available resources.

This document will, therefore, provide a general overview of the expected applications of this compound based on the known roles of structurally similar compounds. It will also outline the type of experimental data and protocols that would be necessary to fully characterize its utility in drug discovery and development.

General Introduction and Potential Applications

This compound belongs to a class of substituted anilines that are valuable building blocks in organic synthesis. The presence of three distinct functional groups—an amino group, a fluoro group, and a nitro group, along with a primary alcohol—on a benzene ring makes it a versatile synthon for the construction of complex heterocyclic molecules.

The strategic placement of these functional groups suggests several potential applications in medicinal chemistry:

-

Intermediate for Kinase Inhibitors: The core structure is suitable for the synthesis of kinase inhibitors, a major class of anticancer drugs. The amino group can be used as a key attachment point for heterocyclic scaffolds, such as pyrimidines or purines, which are common in kinase inhibitor designs. The fluorine atom can enhance binding affinity, metabolic stability, and other pharmacokinetic properties of the final compound. The nitro group can be reduced to an amine, providing another point for chemical modification or cyclization reactions.

-

Synthesis of Antiviral and Other Therapeutic Agents: Substituted phenyl methanols are precursors to a variety of bioactive molecules. The functional groups on this compound could be manipulated to synthesize compounds with potential antiviral, antibacterial, or anti-inflammatory activities.

-

Probes for PET Imaging: The fluorine atom allows for the potential development of 18F-labeled radiotracers for use in Positron Emission Tomography (PET) imaging, a valuable tool in diagnostics, particularly in oncology.

Data Presentation

Due to the lack of specific experimental data for this compound in the literature, a table of quantitative data cannot be provided. For a comprehensive evaluation of this compound's utility, the following data would be essential:

Table 1: Hypothetical Data Table for a Bioactive Compound Synthesized from this compound

| Parameter | Value |

| Synthesis | |

| Reaction Yield | e.g., 75% |

| Purity | e.g., >98% (by HPLC) |

| Biological Activity | |

| Target | e.g., Aurora Kinase A |

| IC50 / EC50 | e.g., 50 nM |

| Cell-based Assay (GI50) | e.g., 100 nM in a specific cell line |

| Pharmacokinetics | |

| Solubility | e.g., 10 µg/mL |

| Metabolic Stability | e.g., t1/2 in human liver microsomes |

| Bioavailability (in vivo) | e.g., 30% (oral) |

Experimental Protocols

Detailed experimental protocols for the use of this compound are not available. However, a general synthetic workflow for its potential use in the synthesis of a kinase inhibitor is outlined below. This represents a plausible synthetic route based on established methodologies for similar compounds.

General Workflow for Synthesis of a Pyrimidine-Based Kinase Inhibitor

The following diagram illustrates a hypothetical workflow for the synthesis of a kinase inhibitor using this compound as a starting material.

Caption: Hypothetical workflow for kinase inhibitor synthesis.

Signaling Pathway

Without a confirmed final product and its biological target, a specific signaling pathway cannot be detailed. However, if this compound were used to synthesize an Aurora Kinase A inhibitor, the relevant signaling pathway would involve the mitotic cell cycle.

Caption: Simplified Aurora Kinase A signaling pathway.

Conclusion

This compound is a potentially valuable, yet currently under-documented, building block for medicinal chemistry. Its utility is inferred from the established roles of similar compounds in the synthesis of kinase inhibitors and other therapeutic agents. Further research is required to isolate or synthesize this specific isomer and to explore its reactivity and applications in drug discovery. The generation of quantitative data and detailed experimental protocols is contingent upon such future investigations. Researchers interested in this compound are encouraged to perform initial synthetic and screening studies to establish its potential in their specific therapeutic areas of interest.

Application Notes and Protocols for the Selective Reduction of (3-Amino-5-fluoro-2-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the selective reduction of the nitro group in (3-Amino-5-fluoro-2-nitrophenyl)methanol to yield (2,3-Diamino-5-fluorophenyl)methanol. The presence of multiple functional groups—an amino group, a fluoro substituent, and a benzylic alcohol—necessitates a chemoselective reduction method to avoid unwanted side reactions such as dehalogenation or reduction of the alcohol.

Three robust protocols are presented, utilizing different reducing agents to offer flexibility based on available resources and desired reaction conditions. The methods include catalytic transfer hydrogenation with Raney Nickel, reduction with stannous chloride, and reduction with iron powder.

Reaction Scheme

Figure 1. General reaction scheme for the reduction of this compound.

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Raney® Nickel and Hydrazine Hydrate

Catalytic transfer hydrogenation is a mild and efficient method for the reduction of nitro groups. Raney Nickel is particularly advantageous as it is less prone to cause dehalogenation compared to palladium-based catalysts[1]. Hydrazine hydrate serves as the hydrogen donor in this reaction.

Workflow Diagram

Figure 2. Workflow for the Raney Nickel catalyzed reduction.

Materials and Reagents:

-

This compound

-

Raney® Nickel (50% slurry in water)

-

Hydrazine monohydrate (N₂H₄·H₂O)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite®

-

Deionized water

-

Argon or Nitrogen gas

Procedure:

-

To a solution of this compound (1.0 eq) in methanol or ethanol (10-20 mL per gram of substrate), add a catalytic amount of Raney® Nickel slurry (approx. 10-20% by weight of the substrate) under an inert atmosphere (Argon or Nitrogen).

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly add hydrazine monohydrate (2.0-3.0 eq) dropwise to the stirred suspension. An exothermic reaction with gas evolution may be observed.[2]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and the filter cake should not be allowed to dry. Quench the filter cake with plenty of water.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Redissolve the residue in ethyl acetate and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Reduction using Stannous Chloride Dihydrate

The use of stannous chloride (SnCl₂) in an alcoholic solvent is a classic and highly effective method for the chemoselective reduction of aromatic nitro groups in the presence of other sensitive functionalities.[1][3]

Workflow Diagram

Figure 3. Workflow for the stannous chloride reduction.

Materials and Reagents:

-

This compound

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH) or Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in absolute ethanol (15-25 mL per gram of substrate).

-

Add stannous chloride dihydrate (4.0-5.0 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 1-3 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Add water to the residue and carefully basify with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. A tin hydroxide precipitate will form.

-

Extract the aqueous suspension with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Reduction using Iron Powder

Reduction with iron powder in the presence of an acidic or neutral salt solution is an economical and environmentally friendly method.[4][5]

Workflow Diagram

Figure 4. Workflow for the iron powder reduction.

Materials and Reagents:

-

This compound

-

Iron powder (<325 mesh)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water

-

Ethyl acetate (EtOAc)

-

Celite®

Procedure:

-

In a round-bottom flask, prepare a suspension of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v, 20 mL per gram of substrate).

-

Add ammonium chloride (4.0-5.0 eq) and iron powder (3.0-5.0 eq) to the suspension.

-

Heat the mixture to reflux and stir vigorously for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the hot solution through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the remaining aqueous solution with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Purify by column chromatography if necessary.

Data Presentation

The following table summarizes the key parameters for the described protocols, allowing for easy comparison. The expected yield and purity are based on typical reductions of similar aromatic nitro compounds and may require optimization for this specific substrate.

| Parameter | Protocol 1: Raney® Nickel/N₂H₄·H₂O | Protocol 2: SnCl₂·2H₂O | Protocol 3: Iron/NH₄Cl |

| Reducing System | Raney® Ni, Hydrazine Monohydrate | Stannous Chloride Dihydrate | Iron Powder, Ammonium Chloride |

| Solvent | Methanol or Ethanol | Ethanol or Ethyl Acetate | Ethanol/Water |

| Temperature | 0 °C to Room Temperature | Reflux (approx. 78 °C) | Reflux (approx. 80-90 °C) |

| Reaction Time | 2-6 hours | 1-3 hours | 2-4 hours |

| Key Advantages | Mild conditions, high selectivity | High chemoselectivity, reliable | Low cost, environmentally friendly |

| Potential Issues | Pyrophoric catalyst, handling of hydrazine | Formation of tin salts, acidic conditions | Heterogeneous, vigorous stirring needed |

| Work-up | Filtration, Extraction | Basification, Extraction | Filtration, Extraction |

Safety Precautions

-

General: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Raney® Nickel: Raney® Nickel is pyrophoric, especially when dry. Always handle as a slurry and keep it wet. The filter cake should be quenched with water immediately after filtration and disposed of according to institutional guidelines.

-

Hydrazine: Hydrazine is toxic and a suspected carcinogen. Handle with extreme care, avoiding inhalation and skin contact.

-

Stannous Chloride: Stannous chloride is corrosive and can cause burns. Handle with care.

-

Iron Powder: Fine iron powder can be flammable. Avoid creating dust clouds.

-

Solvents: Methanol, ethanol, and ethyl acetate are flammable. Keep away from ignition sources.

References

Application Note: (3-Amino-5-fluoro-2-nitrophenyl)methanol as a Potential Tool in Proteomics Research

Audience: Researchers, scientists, and drug development professionals.

Introduction